Stemofoline

insecticidal activity contact toxicity natural insecticides

Choose Stemofoline for its unmatched dual-purpose bioactivity: potent insect nAChR agonism (EC₅₀ 50 nM) and superior P-gp-mediated MDR reversal among eight Stemona alkaloids. Validated in vivo at 50 mg/kg with documented non-toxicity to human fibroblasts, this compound is the critical reference standard for SAR studies. Do not substitute: only the Z-Δ11 configuration guarantees anti-inflammatory activity. Contact us now to discuss custom synthesis or bulk orders for your next discovery program.

Molecular Formula C22H29NO5
Molecular Weight 387.5 g/mol
Cat. No. B1231652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameStemofoline
Synonymsstemofoline
Molecular FormulaC22H29NO5
Molecular Weight387.5 g/mol
Structural Identifiers
SMILESCCCCC12C3CCN1C4CC2OC35C4C(C(=C6C(=C(C(=O)O6)C)OC)O5)C
InChIInChI=1S/C22H29NO5/c1-5-6-8-21-14-7-9-23(21)13-10-15(21)27-22(14)16(13)11(2)18(28-22)19-17(25-4)12(3)20(24)26-19/h11,13-16H,5-10H2,1-4H3/b19-18+
InChIKeyDTVYAHOULQCSMS-VHEBQXMUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Stemofoline: A Structurally Complex Stemona Alkaloid with Dual Insecticidal and MDR-Reversing Activity


Stemofoline (C₂₂H₂₉NO₅) is a polycyclic alkaloid belonging to the pyrrolo[1,2-a]azepine class, isolated exclusively from plants of the Stemonaceae family (Stemona japonica, S. collinsae, S. aphylla, S. parviflora, and S. bukillii) [1]. It features a unique C21 caged framework characterized by a pyrroloazepine nucleus decorated with two γ-lactone rings and a distinctive butenolide side-chain [1]. This natural product exhibits two therapeutically and industrially relevant bioactivities: (1) potent agonism at insect nicotinic acetylcholine receptors (nAChR) with associated contact toxicity and feeding deterrence, and (2) P-glycoprotein (P-gp)-mediated multidrug resistance (MDR) reversal in human cancer cells [2]. Its structural complexity has inspired commercial butenolide insecticide development (flupyradifurone), yet the natural product itself remains a distinct research tool and lead scaffold with biological profiles not fully recapitulated by synthetic analogs or other Stemona alkaloid subtypes .

Why Stemofoline Cannot Be Interchanged with Other Stemona Alkaloids: Structure-Dependent Functional Divergence


Stemona alkaloids are not functionally interchangeable despite sharing a common biosynthetic origin. Comparative studies across multiple Stemona subtypes reveal that stemofoline-type derivatives possess the most versatile bioactivity profile among the Stemona alkaloid family [1], yet even within the stemofoline subgroup, minor structural variations produce substantial functional divergence. Saturation and hydroxylation of the butenolide side-chain in co-occurring analogs such as 2′-hydroxystemofoline and didehydrostemofoline result in marked differences in insecticidal potency and MDR-reversal capacity [2]. Critically, the Z-configuration of the Δ11 double bond is essential for anti-inflammatory activity [3]. Furthermore, alkaloids from other Stemona skeletal types (e.g., tuberostemonine-type, protostemonine-type) exhibit entirely different bioactivity signatures: tuberostemonine demonstrates repellency without toxic effects, whereas stemofoline confers potent contact toxicity [2]. These structure-activity relationships preclude generic substitution among Stemona alkaloids and mandate precise compound selection for reproducible experimental outcomes.

Quantitative Differentiation of Stemofoline: Head-to-Head Comparator Data for Scientific Procurement


Contact Toxicity: Stemofoline Exceeds Pyrethrum Extract and Tuberostemonine

In direct contact toxicity bioassays against Spodoptera littoralis larvae, stemofoline demonstrated contact toxicity exceeding that of commercial Pyrethrum extract. By contrast, tuberostemonine—the dominating alkaloid in Stemona tuberosa roots—showed no toxic effects whatsoever despite outstanding repellency [1]. This divergent functional profile underscores the specificity of stemofoline among Stemona alkaloids for insecticidal applications.

insecticidal activity contact toxicity natural insecticides

nAChR Agonist Activity: Stemofoline EC₅₀ = 50 nM in Heliothis virescens Neuronal Cells

Stemofoline acts as an agonist at insect nicotinic acetylcholine receptors (nAChR) with an EC₅₀ of 50 nM measured in Heliothis virescens (tobacco budworm) neuronal cells using the voltage clamp technique [1]. While commercial butenolide insecticides inspired by the stemofoline scaffold (e.g., flupyradifurone) exhibit distinct binding characteristics from neonicotinoids and sulfoxaflor within IRAC Group 4 , the natural product itself shows lower potency than synthetic commercial nAChR-targeting insecticides [2]. This positions stemofoline as a mechanistic probe and scaffold template rather than a direct commercial insecticide alternative.

nicotinic acetylcholine receptor insect neurobiology electrophysiology

MDR Reversal Selectivity: Stemofoline Active; Isostemofoline and Didehydrostemofoline Active; Five Other Stemona Alkaloids Inactive

Among eight purified Stemona alkaloids tested for MDR-reversal activity in P-gp-overexpressing K562/Adr leukemic cells, only three compounds demonstrated functional chemosensitization: stemofoline (STF), isostemofoline (ISTF), 11Z-didehydrostemofoline (11Z-DSTF), and 11E-didehydrostemofoline (11E-DSTF) [1]. The remaining five alkaloids showed no detectable MDR-reversal activity. Furthermore, stemofoline exhibited the most potent MDR-reversal effect among the three active compounds [2]. Critically, the reversal mechanism operates via direct P-gp functional inhibition rather than altered P-gp expression levels, as confirmed by Western blot analysis [1].

multidrug resistance P-glycoprotein cancer chemosensitization

In Vivo MDR Reversal Efficacy: Stemofoline (50 mg/kg) Enhances Doxorubicin Anti-Tumor Activity in K562/Adr Xenograft Model Without Additional Toxicity

In SCID-beige mice bearing K562/Adr (MDR leukemic) xenografts, combination treatment of stemofoline at 50 mg/kg with doxorubicin strongly enhanced anti-tumor activity compared to doxorubicin monotherapy, without additional toxicity relative to single-treatment groups [1]. Immunohistochemical analysis of tumor tissues revealed that the combination therapy significantly reduced Ki67-positive proliferating cells and increased TUNEL-positive apoptotic cells versus doxorubicin alone [1]. In vitro mechanistic studies confirmed that stemofoline treatment alone exerted no cytotoxic effect on the cells, consistent with its mechanism operating via P-gp functional inhibition rather than direct cytotoxicity [1][2].

xenograft model doxorubicin adjuvant therapy

Safety Profile: Stemofoline Non-Toxic to Normal Human Fibroblasts and PBMCs; Non-Hemolytic to Human and Rat Erythrocytes

In preliminary pharmaceutical safety testing, stemofoline and its active MDR-reversing analogs (isostemofoline, 11Z-didehydrostemofoline, 11E-didehydrostemofoline) were found to be non-toxic to normal human fibroblasts and human peripheral blood mononuclear cells (PBMCs) [1]. Additionally, these effective compounds did not induce hemolysis in either human or rat erythrocytes [1]. Independent studies confirmed that stemofoline was not cytotoxic to P-gp-expressing KB-V1 cells or parental KB-3-1 cells at concentrations up to 100 μM [2]. This safety profile, combined with the absence of additional toxicity observed in the xenograft combination therapy study [3], supports the compound's suitability for in vivo chemosensitization applications.

safety pharmacology cytotoxicity hemolysis

Validated Stemofoline Application Scenarios Based on Quantitative Evidence


P-gp-Mediated Multidrug Resistance Reversal Studies in Oncology

Stemofoline is the preferred natural product starting material for P-gp functional inhibition studies based on its demonstrated superiority among eight tested Stemona alkaloids for MDR reversal [1]. Its validated in vivo efficacy at 50 mg/kg in K562/Adr xenograft models, combined with documented non-toxicity to normal human fibroblasts and PBMCs [1][2], makes it suitable for chemosensitization research in doxorubicin-, vinblastine-, and paclitaxel-resistant cancer models [3]. The direct P-gp inhibition mechanism (rather than altered expression) provides a well-defined mode of action for mechanistic pharmacology studies [1].

Insect nAChR Agonist Mechanistic Studies and Natural Product Insecticide Benchmarking

With an established EC₅₀ of 50 nM at insect nAChR in Heliothis virescens neuronal cells [4], stemofoline serves as a validated natural product agonist probe for insect neurobiology research. Its contact toxicity exceeding Pyrethrum extract provides a relevant benchmark for comparative insecticidal activity screening [5]. This dual characterization supports use in structure-activity relationship studies aimed at understanding natural butenolide-nAChR interactions and in comparative toxicology against commercial IRAC Group 4 insecticides .

Stemona Alkaloid Structure-Activity Relationship (SAR) and Chemical Ecology Studies

The documented functional divergence between stemofoline and its closest structural analogs—including didehydrostemofoline (higher toxicity), 2′-hydroxystemofoline (diminished activity), and tuberostemonine (repellency only)—positions stemofoline as a critical reference compound for SAR studies within the Stemona alkaloid family [5]. The Z-configuration requirement of the Δ11 double bond for anti-inflammatory activity further establishes its value in stereochemistry-dependent bioactivity investigations [6].

Semisynthetic Derivatization and Butenolide Scaffold Optimization

Stemofoline has been successfully employed as a starting material for semisynthetic derivatization programs. Hydrogenation of the C-3 1-butenyl side chain and subsequent functional group manipulations have yielded multiple stemofoline analogs with modified AChE inhibitory profiles [7][8]. The commercial development of flupyradifurone, directly inspired by the stemofoline butenolide scaffold , validates the industrial relevance of this chemical framework for agrochemical lead optimization programs.

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